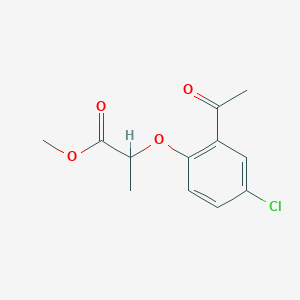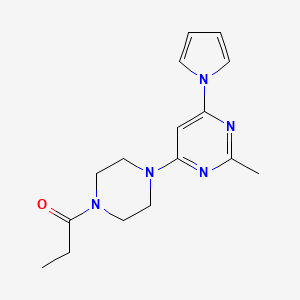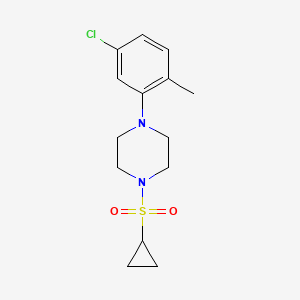![molecular formula C17H16ClN3O3S B2923785 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide CAS No. 866050-85-3](/img/structure/B2923785.png)
4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that potentiates human and rat mGluR5 activation by glutamate . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups including a 1,3-dioxoisoindol-2-yl group, a 1,3-thiazol-2-yl group, and a butanamide group . These groups likely contribute to the compound’s biological activity.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 539.7±50.0 °C and a density of 1.505 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A study detailed the synthesis of novel indole-based hybrid oxadiazole scaffolds, including derivatives with a core structure similar to 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide. These compounds were evaluated for their urease inhibition properties, showing significant potential as therapeutic agents in drug design due to their potent inhibitory activity and mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Anticancer Potentials
Another research focused on novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, demonstrating potent anticancer activities. The synthesized compounds were evaluated against Hepatocellular carcinoma cell lines, with specific derivatives showing significant cytotoxicity, indicating the potential for further exploration as anticancer agents (Gomha et al., 2017).
Antimicrobial and Herbicidal Activities
Research on 8-ethoxycoumarin derivatives, which share a similar complexity in molecular design with 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide, revealed their potential for antimicrobial activities. These compounds were synthesized and showed efficacy in antimicrobial screenings, suggesting the utility of similar structures in developing new antimicrobial agents (Mohamed et al., 2012). Furthermore, derivatives have shown effectiveness in herbicidal activity, indicating a broad spectrum of agricultural applications (Liu et al., 2007).
Enzyme Inhibition for Diabetes Management
Compounds structurally related to 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide have been synthesized and evaluated for their α-amylase inhibitory activity, a key target in diabetes management. This research indicates the potential of such compounds in developing treatments for diabetes through enzyme inhibition (Mathew et al., 2015).
Wirkmechanismus
This compound acts as a positive allosteric modulator of mGluR5, meaning it enhances the response of this receptor to its natural ligand, glutamate . It does this by binding to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that enhances the receptor’s response to glutamate .
Safety and Hazards
The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and hazard statement H410, indicating that it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, advising to avoid release to the environment, and P501, advising to dispose of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c18-8-3-6-14(22)20-17-19-11(10-25-17)7-9-21-15(23)12-4-1-2-5-13(12)16(21)24/h1-2,4-5,10H,3,6-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSLJBHONRUMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)


![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)


![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)